![molecular formula C20H20N4S B3122509 Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-62-8](/img/structure/B3122509.png)
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide
Overview
Description
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a chemical compound with the CAS number 303147-62-8. It is structurally related to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results . For detailed information, it would be necessary to refer to specific product data sheets or scientific literature.Scientific Research Applications
Chemical Interactions and Reactions
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is involved in various chemical interactions and synthetic reactions contributing to the field of organic chemistry. For instance, studies on pyrimidine derivatives have shown that similar compounds react with phenyl isocyanate and phenyl isothiocyanate, leading to the formation of compounds with potential applications in medicinal chemistry and material science. These reactions typically involve transformations that can yield novel pyrimidine-based structures, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Yamanaka, Niitsuma, & Sakamoto, 1979).
Coordination Chemistry
In coordination chemistry, pyridyl and pyrimidinyl sulfide ligands, similar to the one , have been utilized to create complex structures with metals. These ligands can chelate to metals, forming stable complexes. For example, thioether ligands similar to phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide have been shown to react with ruthenium centers, resulting in compounds that exhibit interesting electronic and structural properties due to the N,S-chelation. These complexes are researched for their potential applications in catalysis and materials science (Baradello et al., 2004).
Material Science
The incorporation of pyrimidinyl and pyridinyl units into polymers and other materials can significantly influence their properties. Studies have demonstrated the synthesis of polymers incorporating pyridine and sulfur units, leading to materials with unique optical properties, high refractive indices, and low birefringence. Such materials are of interest for applications in optics and electronic devices, where materials with specific refractive properties are required (Guan et al., 2017).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of pyrimidine, similar to phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide, have been explored for their biological activities. For example, studies on thienopyrimidine derivatives have indicated potent antitumor activities, suggesting the potential of these compounds in developing new anticancer drugs. The structural versatility of pyrimidine derivatives enables the design of compounds targeting various biological pathways, highlighting their significance in drug discovery and development (Hafez & El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(phenylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-2-6-18(7-3-1)25-15-17-14-19(24-12-4-5-13-24)23-20(22-17)16-8-10-21-11-9-16/h1-3,6-11,14H,4-5,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLPINNWTZJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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